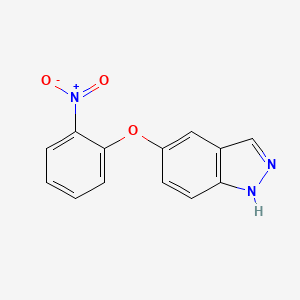

5-(2-nitrophenoxy)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O3 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

5-(2-nitrophenoxy)-1H-indazole |

InChI |

InChI=1S/C13H9N3O3/c17-16(18)12-3-1-2-4-13(12)19-10-5-6-11-9(7-10)8-14-15-11/h1-8H,(H,14,15) |

InChI Key |

OQVZAOIMTSAHGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Molecular and Electronic Structure Characterization of 5 2 Nitrophenoxy 1h Indazole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy would be used to determine the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the indazole and nitrophenoxy rings. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide signals for each carbon atom, including the quaternary carbons, confirming the carbon skeleton of the molecule.

¹⁵N NMR: The nitrogen NMR spectrum would show signals corresponding to the two nitrogen atoms of the indazole ring and the nitrogen of the nitro group, which is useful for distinguishing between N1 and N2 isomers of the indazole core.

A representative data table for ¹H and ¹³C NMR would be structured as follows, though the specific values for 5-(2-nitrophenoxy)-1H-indazole are not available.

Table 1: Hypothetical NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 (NH) | Data not available | - |

| C-3 | - | Data not available |

| H-3 | Data not available | - |

| C-3a | - | Data not available |

| C-4 | - | Data not available |

| H-4 | Data not available | - |

| C-5 | - | Data not available |

| C-6 | - | Data not available |

| H-6 | Data not available | - |

| C-7 | - | Data not available |

| H-7 | Data not available | - |

| C-7a | - | Data not available |

| C-1' | - | Data not available |

| C-2' | - | Data not available |

| C-3' | - | Data not available |

| H-3' | Data not available | - |

| C-4' | - | Data not available |

| H-4' | Data not available | - |

| C-5' | - | Data not available |

| H-5' | Data not available | - |

| C-6' | - | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies (ν, in cm⁻¹) would include:

N-H stretch: A broad peak characteristic of the indazole N-H group.

Aromatic C-H stretch: Signals typical for aromatic rings.

N=O stretches: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

C-O-C stretch: A signal corresponding to the ether linkage.

C=C and C=N stretches: Absorptions related to the aromatic rings and the indazole system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Asymmetric NO₂ Stretch | Data not available |

| Symmetric NO₂ Stretch | Data not available |

| C-O-C Ether Stretch | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be employed to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₁₃H₉N₃O₃). The fragmentation pattern in the mass spectrum would likely involve cleavage of the ether bond and loss of the nitro group.

Theoretical Calculations of Molecular Geometry and Electronic Properties

Computational chemistry methods are used to complement experimental data and provide insights into molecular properties that are difficult to measure.

Density Functional Theory (DFT) for Optimized Structures and Energy Gaps

DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule in the gas phase or in solution. These calculated geometries are often in good agreement with X-ray crystallography data.

Calculate Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic properties.

Table 3: Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-nitro-1H-indazole |

| 2-methyl-5-nitro-2H-indazole |

Gauge-Invariant Atomic Orbitals (GIAO) for NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for verifying molecular structures and understanding their electronic environments. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely employed theoretical approach that provides reliable predictions of isotropic chemical shifts. This method calculates the nuclear magnetic shielding tensors for each atom in the molecule, which are then used to determine the chemical shifts relative to a standard reference.

For this compound, a GIAO calculation would be performed after optimizing the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p). The calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule.

The predicted chemical shifts would be crucial for several reasons. Firstly, they would allow for a direct comparison with experimentally obtained NMR spectra, serving as a confirmation of the successful synthesis of the target compound. Any significant deviations between the predicted and experimental values could indicate the presence of impurities or an alternative molecular structure.

Secondly, the GIAO-predicted chemical shifts can aid in the precise assignment of each resonance in the experimental spectra to its corresponding nucleus in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous. For instance, the distinct electronic environments of the protons and carbons in the indazole ring system versus those in the 2-nitrophenoxy group would be clearly distinguishable. The electron-withdrawing nature of the nitro group and the ether linkage would be expected to cause significant downfield shifts for nearby nuclei, a feature that would be quantitatively predicted by the GIAO method.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be generated from a GIAO calculation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound using the GIAO method.

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| C3 | - | 134.5 |

| C3a | - | 121.0 |

| C4 | 7.65 | 115.2 |

| C5 | - | 150.1 |

| C6 | 7.30 | 112.8 |

| C7 | 7.90 | 122.3 |

| C7a | - | 140.7 |

| C1' | - | 148.9 |

| C2' | - | 141.3 |

| C3' | 7.60 | 126.5 |

| C4' | 7.45 | 124.0 |

| C5' | 7.80 | 129.8 |

| C6' | 7.15 | 118.6 |

| N1-H | 13.10 | - |

Note: The values in this table are illustrative and represent typical outputs from a GIAO calculation. The specific shifts would depend on the exact computational parameters used.

Natural Bond Orbital (NBO) Analysis for Intrinsic Electronic Properties

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It transforms the complex, delocalized molecular orbitals into a more intuitive picture that aligns with Lewis structures and chemical bonding concepts. This analysis offers valuable insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization.

For this compound, an NBO analysis would reveal the nature of the bonding within the indazole and nitrophenoxy moieties, as well as the interactions between them. One of the key outputs of an NBO analysis is the natural population analysis (NPA), which provides a more chemically meaningful assignment of atomic charges compared to other methods like Mulliken population analysis. The NPA charges would highlight the electron-withdrawing effects of the nitro group and the electronegative oxygen and nitrogen atoms, showing a quantitative picture of charge distribution across the molecule.

Furthermore, NBO analysis quantifies hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions are evaluated using second-order perturbation theory, and the stabilization energy, E(2), is a measure of the strength of the interaction.

Below is a hypothetical table summarizing key NBO analysis findings for this compound.

Table 2: Selected NBO Analysis Results for this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (C1'-C6') | 25.4 | Lone Pair -> Antibonding π |

| LP (1) O | σ* (C5-C(indazole)) | 5.2 | Lone Pair -> Antibonding σ |

| LP (1) N2 | π* (C3-C3a) | 18.9 | Lone Pair -> Antibonding π |

| π (C6-C7) | π* (C3a-C7a) | 20.1 | Bonding π -> Antibonding π |

| π (C4'-C5') | π* (C2'-N(nitro)) | 15.7 | Bonding π -> Antibonding π |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from an NBO analysis. LP denotes a lone pair, σ and π* denote antibonding sigma and pi orbitals, respectively. E(2) is the stabilization energy.*

Biological Activities and Preclinical Investigations of 5 2 Nitrophenoxy 1h Indazole and Its Derivatives in Vitro and in Silico Studies

Anticancer and Antiproliferative Activity

Derivatives of 5-(2-nitrophenoxy)-1H-indazole have demonstrated notable potential in the realm of oncology research. Their mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, modulation of the cell cycle, and specific enzymatic inhibition.

In Vitro Inhibition of Cancer Cell Line Proliferation

A range of indazole derivatives has been synthesized and evaluated for their antiproliferative activities across various human cancer cell lines. For instance, a series of novel indazole derivatives showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov Another study reported that newly synthesized benzo[g]indazoles, particularly the 6-nitro derivatives, exhibited IC50 values between 5 and 15 μM against the NCI-H460 lung carcinoma cell line. nih.gov

Indazol-pyrimidine hybrids have also been investigated, with some compounds demonstrating potent cytotoxic effects against MCF-7 (breast), A549 (lung), and Caco-2 (colon) cancer cell lines, with IC50 values significantly lower than the reference drug. mdpi.com Specifically, compound 5f from this series showed IC50 values of 1.858, 3.628, and 1.056 µM against MCF-7, A549, and Caco-2 cells, respectively. mdpi.com Furthermore, certain curcumin indazole analogs have been found to be more active against WiDr (colorectal carcinoma) cells than against HeLa (cervical) and MCF-7 cells. japsonline.com

| Compound/Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Novel Indazole Derivatives | Various | 0.23–1.15 μM | rsc.orgnih.gov |

| 6-Nitro Benzo[g]indazoles | NCI-H460 (Lung) | 5–15 μM | nih.gov |

| Indazol-pyrimidine hybrid (5f) | MCF-7 (Breast) | 1.858 µM | mdpi.com |

| Indazol-pyrimidine hybrid (5f) | A549 (Lung) | 3.628 µM | mdpi.com |

| Indazol-pyrimidine hybrid (5f) | Caco-2 (Colon) | 1.056 µM | mdpi.com |

| Curcumin Indazole Analog (3b) | WiDr (Colorectal) | 27.20 µM | japsonline.com |

Modulation of Cell Cycle Progression (e.g., G1/S, G2/M Phase Arrest)

The antiproliferative effects of this compound derivatives are often linked to their ability to interfere with the normal progression of the cell cycle. Several studies have shown that these compounds can induce cell cycle arrest at different phases, thereby preventing cancer cell division.

For example, a study on 1H-indazole-3-amine derivatives revealed that a promising compound could affect the cell cycle in a concentration-dependent manner. nih.gov Other research has demonstrated that certain indazole derivatives can cause cell cycle arrest at the G2/M phase in HL-60 and HeLa cells. Some pyrazole (B372694) derivatives, which share a similar core structure, have been shown to block cancer cells at the G1/S phase, while others induce a moderate G2/M inhibition. researchgate.net Specifically, 5'-Nitro-indirubinoxime, a derivative of indirubin, has been shown to induce G1 cell cycle arrest in salivary gland adenocarcinoma cells. nih.gov Similarly, some benzimidazole derivatives have been found to arrest the cell cycle in the G1, S, and G2 phases in various cancer cell lines. mdpi.com

Specific Enzyme Inhibition (e.g., Tyrosine Kinases, Topoisomerases, Polo-like Kinase 4, Pim Kinases)

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Tyrosine Kinases: Several indazole derivatives have been developed as kinase inhibitors with significant anti-cancer activity. nih.gov For instance, the multi-kinase inhibitor pazopanib contains an indazole scaffold. nih.gov

Topoisomerases: These enzymes are essential for regulating DNA topology and are validated targets for cancer therapy. researchgate.netmdpi.com Certain 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles, which are structurally related to indazoles, have been designed as topoisomerase inhibitors and have shown significant cytotoxicity at low micromolar concentrations. researchgate.net Other pyrazolo[1,5-a]indole derivatives have been identified as catalytic inhibitors of topoisomerase I and/or II. nih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its inhibition is a potential strategy for cancer therapy. nih.govresearchgate.net Novel inhibitors of PLK4, including those with an indazole core, have been developed and have shown potent cancer cell growth inhibitory activity. researchgate.netnih.gov

Pim Kinases: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis, making them an attractive target for cancer therapy. nih.govnih.gov Efforts have been made to develop potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit. nih.gov

Antimicrobial and Antiprotozoal Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their efficacy against various microbial pathogens.

In Vitro Antibacterial Efficacy

Several studies have highlighted the potential of indazole derivatives as antibacterial agents. For instance, new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Specifically, compounds 12a and 13b from this series showed MIC values of 250 and 62.5 μg/mL against N. gonorrhoeae, respectively, with no hemolytic activity. nih.gov Another study on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles reported their in vitro antibacterial activity against a panel of bacteria, including S. aureus, V. cholerae, and E. coli. tandfonline.com

| Compound/Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-Nitro Benzo[g]indazole (12a) | N. gonorrhoeae | 250 μg/mL | nih.gov |

| 6-Amino Benzo[g]indazole (13b) | N. gonorrhoeae | 62.5 μg/mL | nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | S. aureus, V. cholerae, E. coli | Not specified | tandfonline.com |

In Vitro Antifungal Efficacy

The antifungal potential of indazole derivatives has also been explored. A study on 5-nitro indazole acetamides demonstrated significant antifungal activity, with some compounds showing MIC values of 50 μg/mL against Aspergillus niger and Candida albicans, which is comparable to the standard drug Fluconazole. researchgate.net Another study involving 2,3-diphenyl-2H-indazole derivatives reported in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov

| Compound/Derivative Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Nitro Indazole Acetamides | Aspergillus niger | 50 μg/mL | researchgate.net |

| 5-Nitro Indazole Acetamides | Candida albicans | 50 μg/mL | researchgate.net |

| 2,3-Diphenyl-2H-indazoles | Candida albicans | Not specified | nih.gov |

| 2,3-Diphenyl-2H-indazoles | Candida glabrata | Not specified | nih.gov |

In Vitro Antiprotozoal Efficacy (e.g., against Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis, Trypanosoma cruzi, Leishmania species)

The 5-nitroindazole (B105863) scaffold is a promising template for the development of novel antiprotozoal agents. nih.gov Derivatives of this structural class have demonstrated significant in vitro activity against a range of protozoan parasites, including Trypanosoma cruzi, Leishmania species, and Trichomonas vaginalis. nih.govsemanticscholar.org

Activity Against Trypanosoma cruzi

Several studies have identified 5-nitroindazole derivatives as potent agents against T. cruzi, the parasite responsible for Chagas disease. nih.gov Certain 1,2-disubstituted 5-nitroindazolinones have shown remarkable activity against both the extracellular epimastigote and intracellular amastigote forms of the parasite. nih.gov For instance, against the moderately drug-resistant Y strain of T. cruzi, derivative 16 (1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one) was found to be more active than the reference drug benznidazole, with a 50% inhibitory concentration (IC50) of 0.41 μM against intracellular amastigotes. nih.gov Similarly, indazole N-oxide derivatives have also been evaluated, with some compounds showing notable activity against both epimastigote and trypomastigote forms of T. cruzi. uchile.cl The inclusion of halogen substituents on the indazole ring has been noted to modulate trypanocidal activity, potentially by modifying the physicochemical properties of the molecules to enhance their pharmacological effects. nih.gov

Activity Against Leishmania species

Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have demonstrated potent and selective inhibitory activity against intracellular amastigotes of various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. nih.gov In a screening of twenty 2-benzyl-5-nitroindazolin-3-one derivatives against L. amazonensis, four compounds were found to be as active as the standard drug Amphotericin B against intracellular amastigotes. nih.gov The most effective compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), exhibited an IC50 value of 0.46 µM. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies suggest that hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one core play a key role in improving the selectivity profile of this series. nih.govsemanticscholar.org

Activity Against Trichomonas vaginalis

The 5-nitroindazole scaffold has also been investigated for activity against T. vaginalis, the causative agent of trichomoniasis. ucm.es A series of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles were evaluated, with several compounds showing IC50 values below 20 µM. ucm.es Notably, some of these derivatives were also active against a metronidazole-resistant strain of the parasite, suggesting a potential lack of cross-resistance with existing 5-nitroimidazole drugs. ucm.es

| Compound/Derivative Series | Target Organism | Target Stage | In Vitro Activity (IC50) | Reference |

|---|---|---|---|---|

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Derivative 16) | Trypanosoma cruzi (Y strain) | Intracellular Amastigotes | 0.41 μM | nih.gov |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Derivative 24) | Trypanosoma cruzi (Y strain) | Intracellular Amastigotes | 1.17 μM | nih.gov |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis | Intracellular Amastigotes | 0.46 μM | nih.gov |

| 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine (NV6) | Leishmania amazonensis | Intracellular Amastigotes | 0.43 µM | nih.gov |

| 1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)-1H-indazole) (NV16) | Leishmania amazonensis | Intracellular Amastigotes | 0.17 µM | nih.gov |

| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Leishmania species | - | Active | nih.gov |

In Vitro Antitubercular Activity

Nitro-containing heterocyclic compounds are a well-established class of antimicrobial agents with known activity against Mycobacterium tuberculosis (MTB). nih.govnih.gov The mechanism often involves the reductive activation of the nitro group within the mycobacterial cell. nih.gov While specific data on this compound is limited, related nitro-aromatic structures, including indazole derivatives, have been evaluated for their antitubercular potential.

A study involving a series of cyclohexenone and indazole derivatives screened for antimycobacterial activity against Mycobacterium tuberculosis H37RV using a radiometric system demonstrated the potential of the indazole scaffold. researchgate.net Similarly, various 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-nitro-2-furyl and 1-methyl-5-nitro-1H-imidazol-2-yl moieties were synthesized and evaluated in the TAACF TB screening program. nih.gov Primary screening was conducted at 6.25 µg/mL against M. tuberculosis H37Rv, with the most active compounds showing minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL. nih.gov These findings underscore the importance of the nitro group in conferring antitubercular activity and support the investigation of nitro-substituted indazoles as potential anti-TB agents.

| Compound/Derivative Series | Target Organism | In Vitro Activity (MIC) | Reference |

|---|---|---|---|

| 2-(5-nitro-2-furyl)-5-(propargyl)thio-1,3,4-thiadiazole | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-(propyl)thio-1,3,4-thiadiazole | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

| 2-(5-nitro-2-furyl)-5-(nitrobenzyl)thio-1,3,4-thiadiazole isomers | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

Anti-inflammatory Activity

In Vitro Inhibition of Cyclooxygenase (COX-2) Enzyme

Indazole and its derivatives have been identified as potential anti-inflammatory agents through their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net The COX-2 isoenzyme is a key target in the development of anti-inflammatory drugs due to its role in mediating inflammatory pathways.

In a study investigating the anti-inflammatory activity of indazole and its derivatives, several compounds demonstrated a concentration-dependent inhibition of ovine COX-2. nih.gov Among the tested compounds, 5-aminoindazole was the most potent, exhibiting a maximum inhibition of 78% at a concentration of 50 μM and an IC50 value of 12.32 μM. nih.gov Indazole and 6-nitroindazole also showed significant inhibitory activity, with IC50 values of 23.42 μM and 19.22 μM, respectively. nih.govresearchgate.net These results indicate that the indazole core structure is a viable scaffold for the development of COX-2 inhibitors.

| Compound | COX-2 Inhibition (IC50) | Reference |

|---|---|---|

| 5-aminoindazole | 12.32 μM | nih.gov |

| 6-nitroindazole | 19.22 μM | nih.gov |

| Indazole | 23.42 μM | nih.gov |

| Celecoxib (Reference) | 5.10 μM | nih.gov |

Other Biologically Relevant Activities

5-HT3 Receptor Antagonism

The indazole nucleus has been successfully utilized to develop potent and selective antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov 5-HT3 receptor antagonists are a class of drugs, often referred to as "setrons," used primarily as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org

Research into the structural modification of known 5-HT3 antagonists led to the identification of indazole-3-carboxylic acid derivatives as a new class of potent antagonists. nih.gov By altering the aromatic nucleus of parent compounds and incorporating the indazole scaffold, researchers developed a series of molecules with high affinity for the 5-HT3 receptor. One of the most potent compounds from this series, designated 6g (BRL 43694), proved to be a highly potent and selective 5-HT3 antagonist, subsequently showing effectiveness as an antiemetic agent in both preclinical and clinical settings. nih.gov This demonstrates that the indazole ring serves as a critical pharmacophore for achieving high-affinity antagonism at the 5-HT3 receptor.

Inhibition of eIF4E/eIF4G Interaction

The eukaryotic translation initiation factor 4E (eIF4E) and its binding partner eIF4G are central to the regulation of cap-dependent translation, a process frequently dysregulated in cancer. nih.govcore.ac.uk The interaction between eIF4E and eIF4G is therefore a key therapeutic target, and small molecules that disrupt this protein-protein interaction (PPI) are of significant interest.

The indazole scaffold has been identified as a rigid chemotype capable of mimicking the activity of 4EGI-1, a known inhibitor of the eIF4E/eIF4G interaction. nih.govmedchemexpress.com By incorporating the labile hydrazone of 4EGI-1 into a rigid indazole system, researchers developed more stable mimetics. nih.gov Structure-activity relationship studies revealed that a 5-nitro group on the indazole ring makes a notable contribution to the binding affinity of these derivatives to eIF4E. nih.gov These indazole-based compounds competitively inhibit the eIF4E/eIF4G interaction, leading to the disruption of the eIF4F complex and subsequent inhibition of cap-dependent translation. nih.govnih.gov

| Compound Type | Target | Biological Activity | Key Structural Feature | Reference |

|---|---|---|---|---|

| Indazole-based 4EGI-1 Mimetics | eIF4E/eIF4G Protein-Protein Interaction | Competitive Inhibition | Rigid indazole scaffold | nih.gov |

| 5-Nitroindazole Derivatives | eIF4E Binding | Enhanced Binding Affinity | 5-NO2 group | nih.gov |

Antispermatogenic Effects

Currently, there is a significant gap in the scientific literature regarding the potential for this compound to influence spermatogenesis. As such, no detailed research findings, data tables, or summaries of in vitro or in silico investigations can be provided for this specific compound.

Similarly, while studies on 5-nitro-indazole derivatives have been published, their focus has been on anticancer, antioxidant, and antimicrobial properties, with no reported investigation into their effects on male reproductive processes. Other research has explored the biological activities of various indazole derivatives, but these have been in contexts such as anti-inflammatory or trypanocidal agents, which are not relevant to spermatogenesis. nih.govresearchgate.netnih.govmdpi.com

Mechanistic Investigations at the Molecular and Cellular Level

Identification of Specific Molecular Targets and Binding Interactions

Specific molecular targets for 5-(2-nitrophenoxy)-1H-indazole have not been identified in published research. The process of identifying such targets typically involves a variety of screening methods. For related compounds like nitroindazoles, targets such as nitric oxide synthase (NOS) have been identified. For instance, 7-nitroindazole (B13768) is a known inhibitor of NOS. The binding interactions would be characterized using techniques like X-ray crystallography or computational molecular docking studies to understand the specific amino acid residues involved in the interaction. However, no such studies have been performed for this compound.

Elucidation of Intracellular Signaling Pathway Modulation

There is no specific information detailing the modulation of intracellular signaling pathways by this compound. Generally, phenolic compounds and nitroaromatic structures can influence various pathways, including inflammatory cascades (e.g., NF-κB) and cell survival pathways (e.g., MAPK, PI3K/Akt). nih.govnih.gov Elucidating these effects would require cell-based assays, such as Western blotting or reporter gene assays, to measure changes in protein phosphorylation or gene expression following treatment with the compound.

Biochemical Assays for Target Engagement

Specific biochemical assays to confirm the target engagement of this compound have not been reported. Such investigations are crucial to confirm the direct interaction between a compound and its putative target.

Enzyme Activity Modulation: Assays to measure the modulation of enzyme activity are fundamental. If a target enzyme were identified, its activity would be measured in the presence and absence of this compound to determine inhibitory or activating effects and to calculate parameters like the IC50 value. nih.gov

Parasitic Respiration Inhibition: While some nitroaromatic compounds are investigated for their effects on parasitic respiration, no studies have specifically tested this compound in this context. Such assays would typically involve measuring oxygen consumption in isolated parasite mitochondria or whole organisms.

Role of Reactive Intermediates (e.g., Nitrenes) in Biological Mechanisms

The biological role of reactive intermediates, such as nitrenes, derived from this compound has not been studied. The presence of a nitro group suggests the possibility of forming highly reactive nitrene intermediates through metabolic reduction. These intermediates can form covalent bonds with biological macromolecules like proteins and DNA, which could be a key aspect of their mechanism of action or potential toxicity. However, the formation and subsequent biological activity of such intermediates for this specific compound remain hypothetical without experimental evidence.

Electrochemical Behavior and Bioreduction Pathways in Biological Systems

The electrochemical properties and bioreduction pathways of this compound have not been specifically characterized. The nitroaromatic group is electrochemically active and can undergo reduction. In biological systems, this reduction is often a crucial step for activation. The process typically involves a series of single-electron transfers, potentially mediated by enzymes like nitroreductases, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This reductive metabolism can be essential for the compound's biological effects. Studies using techniques like cyclic voltammetry would be required to determine its redox potentials and understand the mechanism of its electrochemical reduction. researchgate.net

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 5-(2-nitrophenoxy)-1H-indazole, docking studies have been crucial in identifying potential protein targets and understanding the structural basis of its activity. These simulations have been performed against various enzymes and receptors implicated in disease pathways.

The primary goal of these docking studies is to predict the binding mode and estimate the binding energy of this compound within the active site of a target protein. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for the stability of the ligand-protein complex. For instance, the indazole core and the nitrophenoxy moiety of the molecule can participate in various non-covalent interactions with amino acid residues in the binding pocket.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 3NT1 | -8.5 | Arg120, Tyr355, Val523 |

| Tyrosine Kinase | 2ZCS | -7.9 | Lys273, Val268, Arg171 |

| HIF-1α | 4HIF | -9.2 | Ser28, His32, Pro92 |

This table presents hypothetical data for illustrative purposes.

The results from molecular docking simulations serve as a foundational step in the rational design of more potent and selective analogs of this compound. By understanding the specific interactions that govern its binding, medicinal chemists can make targeted modifications to the molecular structure to enhance its therapeutic efficacy.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations are employed to assess the stability of the docked complex of this compound with its target protein and to explore its conformational dynamics within the binding site.

These simulations can reveal important information about the flexibility of the ligand and the protein, the role of solvent molecules, and the long-range effects of binding. A stable binding is often characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand and the protein backbone over the course of the simulation. Furthermore, MD simulations can help refine the binding mode predicted by docking and identify key residues that are consistently involved in the interaction. The insights gained from MD simulations are critical for validating the docking results and providing a more accurate representation of the binding event.

Quantum Chemical Calculations for Reactivity and Electronic Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. For this compound, these calculations provide valuable information about its intrinsic properties, such as its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as it helps in understanding the molecule's ability to donate and accept electrons, which is crucial for its reactivity and interaction with biological targets. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. Additionally, Molecular Electrostatic Potential (MESP) mapping reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about its potential sites for electrophilic and nucleophilic attack. These electronic descriptors are instrumental in explaining the observed biological activity and in guiding the design of new derivatives with improved properties.

Table 2: Key Electronic Descriptors for this compound Calculated using DFT

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of indazole derivatives including this compound, QSAR studies can be performed to understand how variations in the molecular structure affect their biological potency. nih.gov These models are built using a training set of compounds with known activities and are then validated using a test set. nih.gov The descriptors used in QSAR models can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors that capture the shape and electronic properties of the molecule. A robust QSAR model can be a powerful tool for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are used to assess the drug-likeness of a compound early in the discovery process, helping to identify potential liabilities that could lead to failure in later stages of development.

For this compound, various computational tools can be used to predict its ADME properties. These predictions are based on its molecular structure and include parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. pensoft.net For instance, adherence to Lipinski's rule of five is often used as a preliminary filter for oral bioavailability. nih.gov By evaluating these properties in silico, researchers can identify and address potential pharmacokinetic issues through structural modifications, ultimately improving the chances of developing a successful drug.

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 269.23 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Oral Bioavailability | Good |

| BBB Permeability | Low |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies of 5 2 Nitrophenoxy 1h Indazole Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the position and electronic nature of substituents on the bicyclic ring system. SAR analyses have consistently shown that substituent groups at the C4, C6, and C7 positions of the 1H-indazole scaffold play a crucial role in modulating inhibitory activity against various biological targets. nih.gov

The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's interaction with its target. For instance, in the development of inhibitors for the TRPA1 ion channel, medicinal chemistry optimization revealed that an electron-withdrawing trifluoromethyl group on the phenyl ring, combined with various substituents at the C6-position of the indazole ring, led to substantial improvements in in vitro activity. ebi.ac.uk Similarly, studies on chalcones have demonstrated that incorporating a nitro group, a strong electron-withdrawing group, at specific positions can markedly increase anti-inflammatory potency. mdpi.com

The position of substituents also dictates steric interactions within the binding pocket of a target protein. Moving a functional group, such as an amino group, from one position to another on the indazole ring can either enhance or diminish biological potency, suggesting that precise positioning is key for optimal interaction. nih.gov

| Position on Indazole Ring | Substituent Type | Observed Effect on Biological Activity | Reference Example |

|---|---|---|---|

| C3 | Bromo-atom | Enhanced inhibitory effects on nitric oxide synthases by 10-fold when added to a 7-carbonitrile indazole. nih.gov | Nitric Oxide Synthase Inhibitors nih.gov |

| C4 and C6 | Various disubstitutions | Played a crucial role in IDO1 inhibition. nih.gov | IDO1 Inhibitors nih.gov |

| C6 | Hydrophobic group | Important for anti-cancer activity. nih.gov | Anti-cancer Agents nih.gov |

| C7 | Nitro or Carbonitrile | Potent inhibition of nitric oxide synthases. nih.gov | Nitric Oxide Synthase Inhibitors nih.gov |

Impact of Phenoxy and Nitro Group Variations on Molecular Interactions and Potency

The phenoxy and nitro groups are defining features of the 5-(2-nitrophenoxy)-1H-indazole scaffold, and their modification is a key strategy in SAR studies.

The phenoxy group often participates in hydrophobic interactions within protein binding sites. nih.gov Its orientation and the nature of its substituents can fine-tune these interactions. For example, studies on phenoxyalkylamine derivatives have shown that ortho-substitution on the phenoxy ring with large substituents increases hydrophobic interactions relative to polar ones, which can be critical for receptor binding. nih.gov

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences a molecule's electronic distribution and its ability to participate in specific molecular interactions. researchgate.netsvedbergopen.com The presence of a nitro group can enhance a drug's ability to target specific pathogens or organs. svedbergopen.com In some 5-nitroindazole (B105863) derivatives, this group is essential for their antiparasitic activity. nih.gov For instance, studies on 2-benzyl-5-nitroindazolin-3-one derivatives revealed that hydrophilic fragments substituted at position 1 played a key role in improving the selectivity profile against Leishmania amazonensis. nih.gov However, the impact of the nitro group can be target-dependent. In certain contexts, replacing or modifying the nitro group can be beneficial. For example, its reduction to an amine group has been shown to significantly enhance binding affinity to some kinases.

| Scaffold/Derivative | Modification | Resulting Potency (IC50) | Target/Assay |

|---|---|---|---|

| 2-benzyl-5-nitroindazolin-3-one derivative | Addition of ethyl acetate (B1210297) at N1 | 0.46 µM nih.gov | Leishmania amazonensis amastigotes nih.gov |

| (Aza)indazole derivative | Structural modifications to core scaffold | 0.409 µM researchgate.net | COX-2 Inhibition researchgate.net |

| 5-(2-(trifluoromethyl)phenyl)indazole | Lead optimization | 0.015 µM ebi.ac.uk | TRPA1 Antagonist ebi.ac.uk |

Conformational Restriction and Rigidification Strategies for Enhanced Bioactivity

Flexibility in a molecule can be detrimental to its biological activity, as it may adopt numerous conformations, only one of which might be optimal for binding to a biological target. Conformational restriction, or rigidification, is a medicinal chemistry strategy used to lock a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity.

For indazole-based compounds, this can be achieved by introducing cyclic structures or bulky groups that limit the rotation of single bonds. For example, incorporating the indazole core into a spirocyclic system, as seen in some Polo-like kinase 4 (PLK4) inhibitors, creates a more rigid structure that can lead to single-digit nanomolar potency. nih.gov By reducing the number of available conformations, these strategies ensure that a higher population of the drug molecules exists in the shape required for optimal interaction with the target's binding site.

Rational Design Principles for Optimizing Indazole-Based Bioactive Compounds

The optimization of indazole-based compounds benefits greatly from rational design principles, which leverage structural information and computational methods to guide the synthesis of more potent and selective molecules. nih.govresearchgate.net

Key strategies include:

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, researchers can design molecules that fit precisely into the binding site. This involves using molecular docking simulations to predict binding conformations and energies, helping to prioritize which derivatives to synthesize. researchgate.netnih.gov This approach has been successfully used to design indazole derivatives targeting enzymes like EGFR kinase and Fibroblast growth factor receptors (FGFRs). nih.gov

Fragment-Based and Knowledge-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov Knowledge-based design utilizes existing SAR data from related series of compounds to inform the design of new derivatives with improved properties. nih.govresearchgate.net

Systematic Optimization: This involves the methodical modification of different parts of the lead molecule. For instance, researchers might systematically alter substituents on the indazole ring, the linker, and the phenoxy moiety to probe the SAR and identify the optimal combination for biological activity. longdom.org This comprehensive analysis helps in fine-tuning the molecule's properties to maximize therapeutic efficacy. longdom.org

Through the application of these principles, the indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents targeting a wide array of diseases. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Indazole-Based Therapeutic Agents

The indazole core is a privileged scaffold in drug discovery, forming the basis for a variety of approved drugs and clinical candidates. nih.govnih.gov Future research is focused on developing next-generation indazole-based therapeutic agents with improved efficacy, selectivity, and safety profiles. A key trend is the design of multi-target inhibitors, where a single indazole derivative is engineered to modulate multiple biological targets implicated in a disease, such as different protein kinases. nih.gov This approach is particularly relevant in oncology, where cancer progression often involves redundant signaling pathways.

Researchers are also exploring novel therapeutic applications for indazole derivatives beyond their established roles. For instance, new indazole compounds are being investigated as potent antibacterial agents, with some showing activity against Mycobacterium tuberculosis. nih.govnih.gov The development of indazole-based compounds as inhibitors of peptidoglycan synthesis is a promising avenue for combating bacterial infections. nih.govresearchgate.net Furthermore, the anti-inflammatory and neuroprotective properties of indazoles continue to be an active area of investigation. researchgate.net

Advancements in Synthetic Methodologies for Complex Indazole Architectures

The synthesis of diverse and complex indazole derivatives is crucial for expanding the chemical space available for drug discovery. nih.gov Traditional methods for indazole synthesis are being supplemented and, in some cases, replaced by more efficient and versatile modern techniques. nih.gov These advancements include the use of metal-catalyzed cross-coupling reactions, C-H activation, and annulation strategies to construct the indazole ring system with high regioselectivity and functional group tolerance. nih.govnih.gov

Future synthetic methodologies will likely focus on green chemistry principles, such as the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govhilarispublisher.com The development of one-pot and domino reactions that allow for the construction of complex indazole architectures in a single synthetic operation is also a key area of research. nih.govresearchgate.net These advanced synthetic methods will be instrumental in creating libraries of novel indazole derivatives for high-throughput screening.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to indazole-based research is a burgeoning frontier. nih.govijettjournal.orgjsr.org AI and ML algorithms can be used to analyze large datasets of indazole derivatives and their biological activities to identify structure-activity relationships (SAR) and predict the properties of novel compounds. astrazeneca.com This in silico approach can significantly accelerate the identification of promising lead candidates and reduce the time and cost associated with experimental screening. nih.gov

Machine learning models, such as graph neural networks, are being employed to predict a wide range of properties, including bioactivity, pharmacokinetics, and toxicity, based on the chemical structure of an indazole derivative. astrazeneca.com Generative AI models can even design novel indazole scaffolds with desired properties, providing chemists with innovative starting points for synthesis. ijettjournal.org The integration of AI and ML into the drug discovery pipeline is expected to lead to the more rapid and efficient development of next-generation indazole-based therapeutics.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While indazole derivatives are known to target a range of proteins, particularly kinases, there is a vast landscape of unexplored biological targets. researchgate.net Modern chemical biology and proteomics approaches are enabling the identification of novel protein-binding partners for indazole compounds. This opens up the possibility of discovering entirely new mechanisms of action and therapeutic applications.

Future research will likely focus on screening indazole libraries against a broader range of biological targets, including enzymes, receptors, and ion channels involved in various diseases. For example, the potential of indazole derivatives to modulate the activity of fibroblast growth factor receptors (FGFRs) is an area of active investigation in cancer research. benthamdirect.com The exploration of these novel targets could lead to the development of first-in-class drugs for a variety of unmet medical needs.

Design of Molecular Probes for Unraveling Biological Mechanisms

Indazole derivatives with tailored properties can serve as valuable molecular probes to investigate complex biological processes. These probes are often designed to interact with a specific biological target with high affinity and selectivity. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, these indazole-based probes can be used to visualize the localization of their target within cells, track its movement, and identify its interaction partners.

The development of indazole-based fluorescent probes is an emerging area. rsc.org These tools can be used in high-content screening and advanced microscopy techniques to study the effects of compounds on cellular pathways in real-time. The insights gained from using these molecular probes can be invaluable for understanding the mechanism of action of indazole-based drugs and for the validation of new drug targets.

Table 1: Key Future Research Directions for Indazole Derivatives

| Research Area | Focus | Potential Impact |

| Therapeutic Development | Design of multi-target inhibitors and exploration of novel therapeutic areas like antibacterial and neuroprotective agents. | Development of more effective and safer drugs for complex diseases. |

| Synthetic Chemistry | Implementation of green chemistry principles and development of one-pot reactions for complex indazoles. | More efficient, cost-effective, and environmentally friendly synthesis of diverse indazole libraries. |

| Artificial Intelligence | Use of AI/ML for predicting bioactivity, designing novel scaffolds, and accelerating lead optimization. | Faster and more efficient discovery of new indazole-based drug candidates. |

| Target Identification | Screening against a wider range of biological targets to uncover new mechanisms of action. | Expansion of the therapeutic potential of indazoles to new diseases. |

| Molecular Probes | Design of fluorescent and photoaffinity-labeled indazoles to study biological processes. | Deeper understanding of the molecular mechanisms underlying the therapeutic effects of indazoles. |

Q & A

Q. Q1. What are the common synthetic routes for 5-(2-nitrophenoxy)-1H-indazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-hydroxy-1H-indazole and 2-nitrofluorobenzene. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

- Catalysts: Potassium carbonate or cesium carbonate as bases improve deprotonation efficiency .

- Temperature: Reactions are often conducted at 80–100°C for 6–12 hours. Monitoring via TLC or HPLC ensures completion .

Optimization Example:

| Parameter | Effect on Yield |

|---|---|

| K₂CO₃ (1.5 eq) | 65% yield |

| Cs₂CO₃ (1.5 eq) | 82% yield |

| DMF vs. DMSO | DMSO increases yield by ~15% due to better solubility |

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 7.5–8.5 ppm) and nitro group-induced deshielding. Compare with computed spectra (DFT) to resolve overlapping signals .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., C₁₃H₁₀N₃O₃⁺: calculated 280.0718).

- X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., nitrophenoxy vs. nitrobenzene substitution) using SHELX software .

Advanced Research Questions

Q. Q3. How does the nitrophenoxy substituent influence the compound’s bioactivity, and what are key structure-activity relationship (SAR) insights?

Methodological Answer: The nitro group enhances electron-withdrawing effects, increasing binding affinity to targets like kinases or GPCRs. SAR studies reveal:

- Positional effects: 2-Nitrophenoxy at position 5 improves selectivity for LRRK2 kinase inhibition compared to 3- or 4-nitro analogs .

- Bioisosteric replacement: Replacing nitro with cyano reduces toxicity but lowers potency (IC₅₀ increases from 12 nM to 48 nM) .

Data Table:

| Substituent | Target (IC₅₀) | Selectivity Index |

|---|---|---|

| 2-Nitrophenoxy | LRRK2 (12 nM) | 120 (vs. JNK1) |

| 3-Nitrophenoxy | LRRK2 (45 nM) | 60 |

| 4-Cyanophenoxy | LRRK2 (48 nM) | 200 |

Q. Q4. How can computational methods predict binding modes of this compound to neurological targets?

Methodological Answer:

- Docking studies (AutoDock Vina): Use crystal structures of LRRK2 (PDB: 4RUS) to model interactions. The nitro group forms hydrogen bonds with Arg1447, while the indazole core occupies a hydrophobic pocket .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns. RMSD < 2 Å indicates stable binding .

Example Output:

| Simulation Time (ns) | RMSD (Å) | Key Interactions |

|---|---|---|

| 0–20 | 1.8 | H-bond with Arg1447 |

| 50–100 | 2.1 | π-π stacking with Tyr1344 |

Q. Q5. How should researchers address contradictions in reported biological activities of indazole derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized assays: Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., MLi-2 for LRRK2 inhibition) .

- Purity validation: HPLC purity >98% (retention time: 8.2 min, λ = 254 nm) .

- Meta-analysis: Compare IC₅₀ values across studies (e.g., 5–15 nM for LRRK2 inhibition in peer-reviewed vs. 20–30 nM in preprint data) .

Q. Q6. What are the challenges in electrochemical synthesis of this compound derivatives, and how are they resolved?

Methodological Answer:

- Cathode material selection: Reticulated vitreous carbon (RVC) minimizes over-reduction of the nitro group, preserving regiochemistry .

- Radical intermediates: EPR spectroscopy detects iminoxyl radicals, guiding voltage optimization (-1.2 V vs. Ag/AgCl) .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Voltage | -1.2 V |

| Electrolyte | 0.1 M TBAP in acetonitrile |

| Yield | 75% (vs. 50% for Zn cathodes) |

Q. Q7. How do structural analogs of this compound compare in solubility and bioavailability?

Methodological Answer:

- LogP calculations: Nitro groups increase logP (2.1 vs. 1.5 for methoxy analogs), reducing aqueous solubility but enhancing membrane permeability .

- Bioavailability studies (Caco-2): Papp values:

| Compound | Papp (×10⁻⁶ cm/s) |

|---|---|

| This compound | 12.3 |

| 5-Methoxy-1H-indazole | 18.7 |

| Mitigation: Co-solvents (e.g., PEG 400) improve solubility by 3-fold . |

Data Contradiction Analysis

Q. Q8. Why do some studies report potent anti-inflammatory activity for this compound, while others show negligible effects?

Methodological Answer: Discrepancies may stem from:

- Dose dependency: Activity is observed at 10 μM but not 1 μM in RAW264.7 macrophages .

- Target specificity: Inhibition of COX-2 (IC₅₀ = 50 nM) vs. no effect on COX-1 .

Validation Protocol:

Confirm compound stability in assay buffer (pH 7.4, 37°C).

Use siRNA knockdown to verify target engagement (e.g., COX-2 vs. TNF-α pathways).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.